2-{[1,1'-BIPHENYL]-4-YL}-N-(2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)ACETAMIDE
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Overview
Description
2-{[1,1’-BIPHENYL]-4-YL}-N-(2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)ACETAMIDE is a complex organic compound that features a biphenyl group, a fluorophenyl piperazine moiety, and a sulfonyl ethyl acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-BIPHENYL]-4-YL}-N-(2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)ACETAMIDE typically involves multiple steps, including the formation of the biphenyl core, the introduction of the fluorophenyl piperazine group, and the attachment of the sulfonyl ethyl acetamide moiety. One common synthetic route involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Introduction of Fluorophenyl Piperazine: The fluorophenyl piperazine group can be introduced through a nucleophilic substitution reaction, where a fluorophenyl halide reacts with piperazine in the presence of a base.
Attachment of Sulfonyl Ethyl Acetamide: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative and ethyl acetamide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[1,1’-BIPHENYL]-4-YL}-N-(2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)ACETAMIDE can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, bases (e.g., sodium hydroxide), and acids (e.g., hydrochloric acid).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2-{[1,1’-BIPHENYL]-4-YL}-N-(2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)ACETAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{[1,1’-BIPHENYL]-4-YL}-N-(2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)ACETAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl piperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity . The sulfonyl ethyl acetamide group may enhance the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
Similar Compounds
- **2-{[1,1’-BIPHENYL]-4-YL}-N-(2-{[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)ACETAMIDE
- **2-{[1,1’-BIPHENYL]-4-YL}-N-(2-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)ACETAMIDE
Uniqueness
2-{[1,1’-BIPHENYL]-4-YL}-N-(2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)ACETAMIDE is unique due to the presence of the fluorophenyl group, which can enhance its pharmacological properties by increasing its lipophilicity and metabolic stability . This makes it a promising candidate for further drug development and research.
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O3S/c27-24-10-12-25(13-11-24)29-15-17-30(18-16-29)34(32,33)19-14-28-26(31)20-21-6-8-23(9-7-21)22-4-2-1-3-5-22/h1-13H,14-20H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSGSSHETYFAIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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